Pterosina Exhibits No Anti-Diabetic Activity in Intestinal Glucose Uptake Assay, Unlike Pterosin A
Pterosina ((2S)-Pteroside A) was directly compared to its aglycone analog, (2S)-Pterosin A, in an intestinal glucose uptake assay. At a concentration of 300 μM, Pterosina exhibited no detectable activity [1]. In stark contrast, Pterosin A is a well-characterized AMPK activator that promotes glucose uptake and demonstrates significant anti-hyperglycemic effects in vivo [2].
| Evidence Dimension | Inhibition of intestinal glucose uptake |
|---|---|
| Target Compound Data | Inactive at 300 μM |
| Comparator Or Baseline | (2S)-Pterosin A: Active (specific quantitative data not reported in this assay, but known to promote glucose uptake in other models) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Intestinal glucose uptake assay, concentration 300 μM |
Why This Matters
This data explicitly excludes Pterosina from anti-diabetic drug discovery applications, while confirming its utility as a negative control or analytical standard.
- [1] Mohammad, R. H., et al. (2016). Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome. Phytochemistry, 128, 82-94. View Source
- [2] Hsu, F. L., et al. (2013). Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models. Diabetes, 62(2), 628–638. View Source
